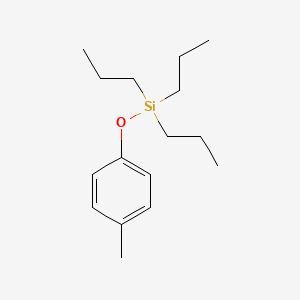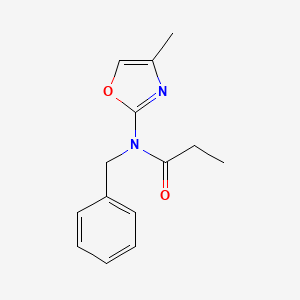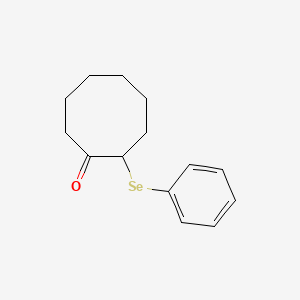
2-(Phenylselanyl)cyclooctan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylselanyl)cyclooctan-1-one is an organic compound that features a cyclooctane ring substituted with a phenylselanyl group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylselanyl)cyclooctan-1-one typically involves the formation of a carbon-selenium bond. One common method involves the reaction of cyclooctanone with diphenyl diselenide in the presence of an oxidizing agent such as potassium persulfate (K2S2O8) in dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through the formation of a selenyl radical, which then adds to the cyclooctanone to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Phenylselanyl)cyclooctan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Cyclooctanol derivatives.
Substitution: Various substituted cyclooctanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Phenylselanyl)cyclooctan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic effects.
Medicine: Research is ongoing into its potential use as a pharmacological agent due to its unique chemical properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 2-(Phenylselanyl)cyclooctan-1-one exerts its effects is primarily through its ability to form reactive intermediates, such as selenyl radicals, which can participate in various chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds or the modification of existing ones. The exact molecular pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Cyclooctanone: Lacks the phenylselanyl group, making it less reactive in certain types of chemical reactions.
Phenylselanyl derivatives: Compounds like 2-(Phenylselanyl)cyclopentan-1-one share the phenylselanyl group but differ in the ring size, affecting their chemical properties and reactivity.
Uniqueness: 2-(Phenylselanyl)cyclooctan-1-one is unique due to the combination of the cyclooctane ring and the phenylselanyl group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
57205-24-0 |
|---|---|
Molekularformel |
C14H18OSe |
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
2-phenylselanylcyclooctan-1-one |
InChI |
InChI=1S/C14H18OSe/c15-13-10-6-1-2-7-11-14(13)16-12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2 |
InChI-Schlüssel |
BNPGYGNIZAMCRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=O)C(CC1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



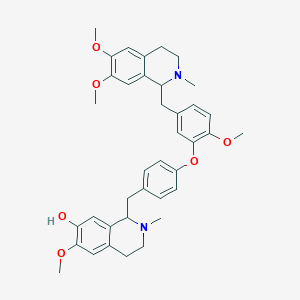
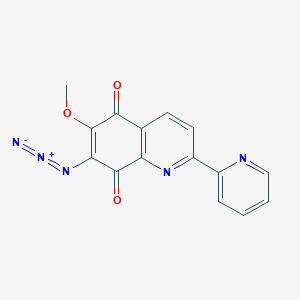
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
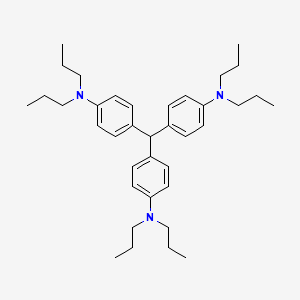
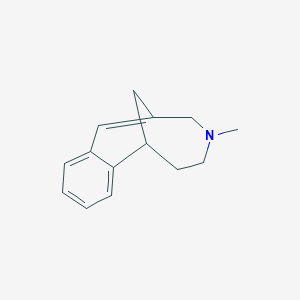
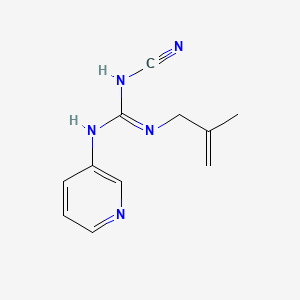

![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
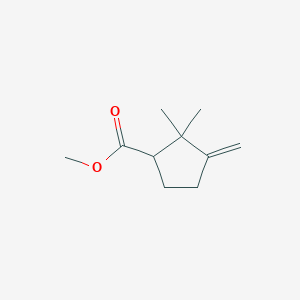
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
